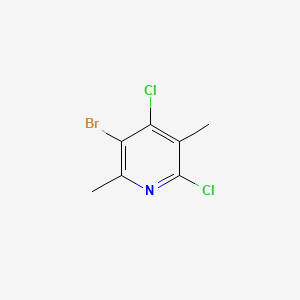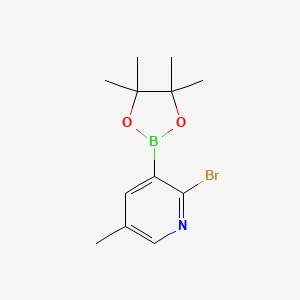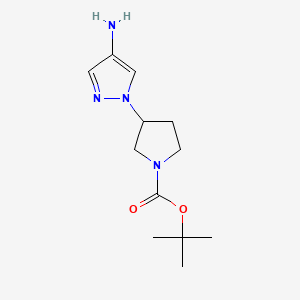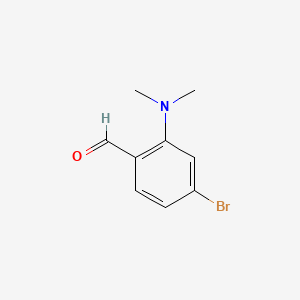
2-(4-Amino-2,6-dibromophenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-2,6-dibromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 . It is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile consists of a phenyl ring substituted with two bromine atoms and an amino group. The phenyl ring is also attached to an acetonitrile group through an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile include a molecular weight of 305.95, a topological polar surface area of 59Ų, and a XLogP3 of 2.4 . The compound is also characterized by a rotatable bond count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Degradation
Brominated compounds, similar to 2-(4-Amino-2,6-dibromophenoxy)acetonitrile, often feature in studies on environmental toxicology due to their persistence and potential bioaccumulative properties. For instance, research on 2,4,6-Tribromophenol has highlighted its widespread production and environmental presence, touching on aspects such as concentrations in various environments, toxicokinetics, and toxicodynamics. This compound serves as an intermediate in the synthesis of brominated flame retardants and has been identified in both abiotic and biotic matrices, underscoring the environmental relevance of brominated organic chemicals (Koch & Sures, 2018).
Advanced Oxidation Processes
The degradation and transformation of persistent organic pollutants, including brominated phenols, through advanced oxidation processes (AOPs) have been thoroughly investigated. These studies not only explore the degradation pathways and kinetics but also the formation of by-products and their subsequent impacts. For example, research on acetaminophen degradation using AOPs provides insights into the potential mechanisms and outcomes relevant to the broader category of brominated aromatics (Qutob et al., 2022).
Analytical Chemistry Applications
Brominated compounds are also significant in analytical chemistry, where they may be used as standards or reagents in the development of analytical methods. Studies on hydrophilic interaction chromatography (HILIC) and its application for the separation of polar, weakly acidic or basic samples, highlight the importance of understanding the physicochemical properties of such compounds for analytical purposes (Jandera, 2011).
Environmental Science and Remediation
The investigation into the environmental fate, sorption behavior, and remediation of brominated phenolic compounds provides crucial knowledge that can be applied to managing the environmental impact of such substances. For example, research on the sorption of phenoxy herbicides to soil and other matrices offers valuable insights into the environmental management of these compounds (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
2-(4-amino-2,6-dibromophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBPFGSEUOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
